Ethyl 2-[(4-ethoxyphenyl)formamido]acetate
Description
Ethyl 2-[(4-ethoxyphenyl)formamido]acetate (CAS: Not explicitly provided in evidence) is an ethyl ester derivative featuring a glycinate backbone substituted with a formamido group linked to a 4-ethoxyphenyl aromatic ring. This compound is structurally characterized by the presence of:
- Ethyl ester group: Enhances lipophilicity and metabolic stability.
- Formamido linkage: Provides hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
- 4-Ethoxyphenyl moiety: The ethoxy group (-OCH₂CH₃) at the para position contributes electron-donating effects, modulating electronic properties and reactivity.
The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its structural analogs in the provided data .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
AQYULNLYHBFGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-ethoxyphenyl)formamido]acetate typically involves the reaction of ethyl bromoacetate with 4-ethoxyaniline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the phenyl ring. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-ethoxyphenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylformamide derivatives.
Scientific Research Applications
Ethyl 2-[(4-ethoxyphenyl)formamido]acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-ethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| Ethyl 2-[(4-ethoxyphenyl)formamido]acetate | 4-Ethoxyphenyl, formamido, ethyl ester | ~265.28 (estimated) | Pharmaceutical intermediate | |
| Ethyl 2-[(2-chlorobenzoyl)amino]acetate | 2-Chlorophenyl, benzamide, ethyl ester | 255.68 | Higher electrophilicity due to Cl | |
| Ethyl 2-(3-(4-ethoxyphenyl)thioureido)acetate | 4-Ethoxyphenyl, thioureido, ethyl ester | 268.34 | Enhanced hydrogen bonding (S atom) | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-Ethoxyphenyl, keto group, ethyl ester | 237.25 | Reactivity via keto-enol tautomerism | |
| Ethyl 2-(4-ethoxyphenyl)acetate | 4-Ethoxyphenyl, acetate, ethyl ester | 208.25 | Lower polarity (no amide group) |
Key Observations :
Electronic Effects: The 4-ethoxyphenyl group in the target compound increases electron density compared to chloro () or fluoro () substituents, enhancing resonance stabilization and reducing electrophilicity.
Synthetic Methods :
- The target compound’s synthesis likely parallels methods for ethyl 2-(cyclohexanecarboxamido)acetate (), involving coupling reagents like PyBOP () and polar aprotic solvents (e.g., DMF).
- Cyclization via Grubbs catalyst () is specific to phosphorylated analogs but highlights the versatility of ethyl glycinate derivatives in generating heterocycles.
Physicochemical Properties: The formamido group in the target compound increases water solubility compared to non-polar esters like ethyl 2-(4-ethoxyphenyl)acetate (). Keto derivatives () exhibit lower stability due to tautomerism, whereas the formamido group provides structural rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
